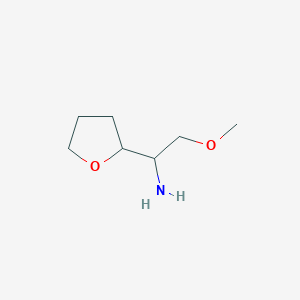![molecular formula C9H14N4O B1380312 [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1533543-04-2](/img/structure/B1380312.png)
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol” is a chemical compound with a molecular weight of 194.24 . Its IUPAC name is (1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.24 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Methanol as a Chemical Marker and Fuel
Insulating Paper Degradation in Transformer Insulating Oil : Methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. Analytical methods for methanol determination in transformer oil include gas chromatography with mass spectrometry or flame ionization detection. This application highlights methanol's role in monitoring the degradation of cellulosic solid insulation in transformer mineral oil, anticipating broader utility in the future (Jalbert et al., 2019).
Hydrogen Production from Methanol Thermochemical Conversion : Methanol, as a liquid hydrogen carrier, offers a pathway for high-purity hydrogen production. This review compares current production pathways, including steam reforming and partial oxidation, emphasizing catalyst development and reactor technology. Copper-based catalysts, for instance, show high activity and selectivity but face challenges like deactivation and stability (García et al., 2021).
Methanol in Environmental and Analytical Chemistry
Ecosystem-Scale Perspective of Methanol Flux : Methanol is significant in atmospheric chemistry, acting as a major source and sink in the global methanol budget. This study compiled data from various sites to provide an independent view of the land-atmosphere methanol exchange, showing the importance of methanol in environmental monitoring and modeling (Wohlfahrt et al., 2015).
Methanol Crossover in Direct Methanol Fuel Cells : Addresses the major limitation of methanol crossover from the anode to the cathode in DMFCs. This review synthesizes information on methanol crossover's influence and efforts to develop more methanol-impermeable polymer electrolytes, essential for improving fuel cell efficiency and performance (Heinzel & Barragán, 1999).
Potential Applications in Chemical Synthesis and Material Science
- Pyrrolidine in Drug Discovery : Discusses the use of the pyrrolidine ring, a nitrogen heterocycle, in medicinal chemistry to obtain compounds for treating human diseases. The review highlights bioactive molecules with pyrrolidine rings, emphasizing the scaffold's versatility in drug design. This context is relevant for understanding how the pyrrolidine moiety in the compound of interest could be exploited in pharmaceutical applications (Li Petri et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYINCTQUTZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=NC=C2)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)



![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)


amine](/img/structure/B1380250.png)
![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)